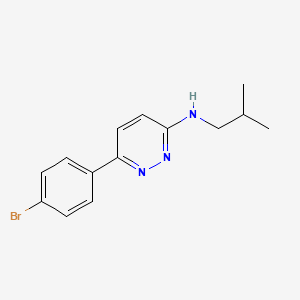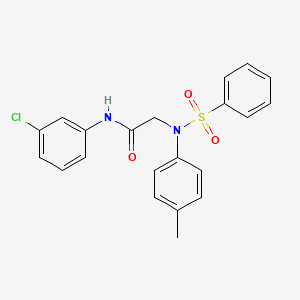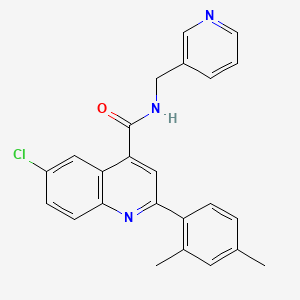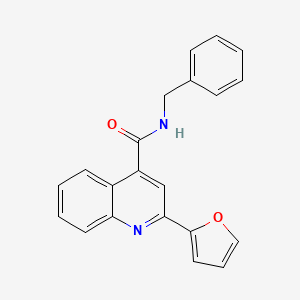![molecular formula C12H25N3O3S B5972619 N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5972619.png)
N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, commonly known as SBDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. SBDP is a potent inhibitor of calpain, a calcium-dependent protease that plays a crucial role in various physiological processes, including neuronal cell death and synaptic plasticity.
Wirkmechanismus
SBDP inhibits calpain activity by binding to the active site of the enzyme, preventing it from cleaving its substrates. Calpain plays a crucial role in various physiological processes, including cytoskeletal remodeling, signal transduction, and protein turnover. Inhibition of calpain activity by SBDP can prevent neuronal cell death and improve synaptic plasticity, leading to improved learning and memory processes.
Biochemical and Physiological Effects:
SBDP has been shown to have various biochemical and physiological effects in neuronal cells. It can prevent calpain-mediated cleavage of cytoskeletal proteins, leading to improved structural integrity of neuronal cells. SBDP can also prevent calpain-mediated cleavage of synaptic proteins, leading to improved synaptic plasticity. Additionally, SBDP has been shown to improve mitochondrial function and reduce oxidative stress in neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
SBDP has several advantages for use in lab experiments. It is a potent and selective inhibitor of calpain, making it an ideal tool for studying the role of calpain in various physiological processes. SBDP is also stable and can be easily synthesized, making it readily available for use in research. However, SBDP has some limitations, including its potential toxicity and limited solubility in water. Additionally, the effects of SBDP on other proteases and enzymes in neuronal cells are not well understood, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on SBDP. One area of interest is the role of calpain in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. SBDP has shown promising results in animal models of these diseases, and further research is needed to determine its potential therapeutic applications. Additionally, the effects of SBDP on other proteases and enzymes in neuronal cells should be further investigated to better understand its mechanism of action. Finally, the development of more potent and selective inhibitors of calpain, based on the structure of SBDP, could lead to new therapeutic strategies for neurological disorders.
Synthesemethoden
The synthesis of SBDP involves the reaction between sec-butylamine and 4-piperidinecarboxylic acid followed by the addition of dimethylsulfamoyl chloride. The resulting product is then purified using chromatography techniques to obtain the final compound. The purity of SBDP is essential for its use in scientific research, and various analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to determine its purity.
Wissenschaftliche Forschungsanwendungen
SBDP has been extensively studied for its potential applications in the field of neuroscience. It has been shown to inhibit calpain activity in neuronal cells, which can prevent neuronal cell death and improve synaptic plasticity. SBDP has also been used in various animal models to study the role of calpain in neurological disorders such as traumatic brain injury, Alzheimer's disease, and Parkinson's disease. Additionally, SBDP has been used to investigate the effects of calpain inhibition on learning and memory processes.
Eigenschaften
IUPAC Name |
N-butan-2-yl-1-(dimethylsulfamoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O3S/c1-5-10(2)13-12(16)11-6-8-15(9-7-11)19(17,18)14(3)4/h10-11H,5-9H2,1-4H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBKUJSUPOBUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCN(CC1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-methoxy-4-methylphenoxy)but-2-yn-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B5972546.png)
![methyl 5-[(sec-butylamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5972563.png)
![2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B5972567.png)


![4-(9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl)benzoic acid](/img/structure/B5972581.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5972596.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5972604.png)

![7-(3,4-difluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5972633.png)
![2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5972637.png)
![2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5972643.png)
![2-(3-butenoyl)-6-methyl-5-(5-spiro[2.4]hept-1-yl-1,2,4-oxadiazol-3-yl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5972646.png)